2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno[2,3-d]pyrimidine core with chlorophenyl and trifluoromethylphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzothieno[2,3-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiophene derivatives and amines. The chlorophenyl and trifluoromethylphenyl groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its chemical properties could be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide shares similarities with other benzothieno[2,3-d]pyrimidine derivatives, which also feature a fused ring system and various substituents.
Other similar compounds: include those with different halogen substitutions or modifications to the acetamide group.
Uniqueness
The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18Cl2F3N3O2S2 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H18Cl2F3N3O2S2/c26-14-6-8-15(9-7-14)33-23(35)21-16-3-1-2-4-19(16)37-22(21)32-24(33)36-12-20(34)31-18-11-13(25(28,29)30)5-10-17(18)27/h5-11H,1-4,12H2,(H,31,34) |
InChI Key |
LGMAWUAIZRWGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl |
Origin of Product |
United States |
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